molecular formula C7H15Cl B13175588 1-Chloro-2,2,3-trimethylbutane CAS No. 6366-36-5

1-Chloro-2,2,3-trimethylbutane

Cat. No.: B13175588
CAS No.: 6366-36-5
M. Wt: 134.65 g/mol
InChI Key: DASUPYHSQZJITI-UHFFFAOYSA-N
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Description

1-Chloro-2,2,3-trimethylbutane is an organic compound with the molecular formula C7H15Cl It is a chlorinated derivative of trimethylbutane, characterized by the presence of a chlorine atom attached to the first carbon of the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,2,3-trimethylbutane can be synthesized through the chlorination of 2,2,3-trimethylbutane. The reaction typically involves the use of chlorine gas under controlled conditions to ensure selective chlorination at the desired position. The reaction is carried out in the presence of a radical initiator, such as ultraviolet light or a peroxide, to facilitate the formation of the chlorine radical, which then reacts with the hydrocarbon substrate .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feed of 2,2,3-trimethylbutane and chlorine gas into a reactor, where the reaction is maintained under optimal temperature and pressure conditions to maximize yield and selectivity. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,2,3-trimethylbutane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include nucleophilic substitution (SN1 and SN2 mechanisms) and elimination reactions (E1 and E2 mechanisms).

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles such as hydroxide ions, alkoxide ions, and amines can replace the chlorine atom under appropriate conditions.

    Elimination Reactions: Strong bases like potassium tert-butoxide can induce elimination reactions, leading to the formation of alkenes.

Major Products:

Scientific Research Applications

1-Chloro-2,2,3-trimethylbutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2,2,3-trimethylbutane in chemical reactions involves the formation of a carbocation intermediate in the case of SN1 reactions or a concerted mechanism in SN2 reactions. The chlorine atom, being a good leaving group, facilitates these reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of hydrogen chloride .

Comparison with Similar Compounds

    1-Bromo-2,2,3-trimethylbutane: Similar in structure but with a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction rates due to the difference in the leaving group ability.

    2-Chloro-2,3,3-trimethylbutane: A positional isomer with the chlorine atom on the second carbon.

Uniqueness: 1-Chloro-2,2,3-trimethylbutane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its structure allows for selective reactions that are not possible with other isomers or analogs .

Properties

CAS No.

6366-36-5

Molecular Formula

C7H15Cl

Molecular Weight

134.65 g/mol

IUPAC Name

1-chloro-2,2,3-trimethylbutane

InChI

InChI=1S/C7H15Cl/c1-6(2)7(3,4)5-8/h6H,5H2,1-4H3

InChI Key

DASUPYHSQZJITI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)CCl

Origin of Product

United States

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